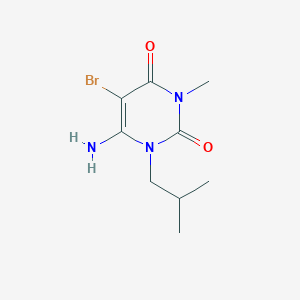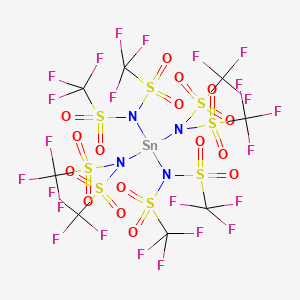
1,4,5,8-Tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is part of the anthracenedione family, known for its unique structural properties and diverse applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the raw materials are subjected to high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Amino and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to various derivatives with different functional groups .
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and electronic materials
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler analog with similar structural features but lacking the amino and methylthio groups.
1,4-Diaminoanthraquinone: Contains amino groups but lacks the methylthio groups.
2,6-Dimethylthioanthraquinone: Contains methylthio groups but lacks the amino groups
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione is unique due to the presence of both amino and methylthio groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88605-73-6 |
|---|---|
Molecular Formula |
C16H16N4O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H16N4O2S2/c1-23-7-3-5(17)9-11(13(7)19)15(21)10-6(18)4-8(24-2)14(20)12(10)16(9)22/h3-4H,17-20H2,1-2H3 |
InChI Key |
SMRBBCOGTRKFMA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)SC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)



![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)


![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)


![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)


